1-Benzylpyrazole-3-boronic Acid Pinacol Ester
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Overview
Description
1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a benzyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boron-containing dioxaborolane moiety makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Dioxaborolane Group: The dioxaborolane group is usually introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of boron-free pyrazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include other boron-containing pyrazoles and benzyl-substituted pyrazoles. What sets this compound apart is the presence of both the benzyl and dioxaborolane groups, which confer unique reactivity and potential biological activity. Other similar compounds include:
- 1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
These compounds share structural similarities but differ in their specific chemical and biological properties.
Properties
Molecular Formula |
C16H21BN2O2 |
---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-11-19(18-14)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
IFESKBYSPSREFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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